molecular formula C8H14CaNO9P B1251255 Pyridoxal calcium phosphate trihydrate

Pyridoxal calcium phosphate trihydrate

Cat. No.: B1251255
M. Wt: 339.25 g/mol
InChI Key: NBNPMJXEMGRWNF-UHFFFAOYSA-L
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Description

Pyridoxal calcium phosphate trihydrate is a coordination complex comprising pyridoxal 5'-phosphate (PLP), calcium ions, and phosphate groups in a trihydrated structure. It serves as a coenzyme in enzymatic reactions, particularly those involving amino acid metabolism, such as transamination and dehydrochlorination . The calcium component stabilizes the complex, enhancing its interaction with enzymes like branched-chain amino acid aminotransferases and dechlorinating enzymes . Its trihydrate form improves aqueous solubility, making it suitable for biochemical assays and cellular studies . Notably, it plays a role in modulating receptor systems, such as the 1,25-dihydroxyvitamin D3 receptor, where it demonstrates efficacy comparable to hypertonic KCl in chromatin dissociation .

Properties

Molecular Formula

C8H14CaNO9P

Molecular Weight

339.25 g/mol

IUPAC Name

calcium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate;trihydrate

InChI

InChI=1S/C8H10NO6P.Ca.3H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;;;;/h2-3,11H,4H2,1H3,(H2,12,13,14);;3*1H2/q;+2;;;/p-2

InChI Key

NBNPMJXEMGRWNF-UHFFFAOYSA-L

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-].O.O.O.[Ca+2]

Origin of Product

United States

Comparison with Similar Compounds

Pyridoxal 5'-Phosphate (PLP)

  • Structure and Function: PLP lacks calcium and phosphate trihydrate but retains the aldehyde group critical for Schiff base formation with amino acids. Its absorption spectrum shows increased intensity compared to pyridoxal, without a wavelength shift .
  • Enzymatic Role : PLP is indispensable in transamination, decarboxylation, and racemization reactions. Enzymes like D-serine dehydratase and L-glutamate decarboxylase rely on rigid PLP binding for activity . Removal of PLP deactivates enzymes such as glycogen phosphorylase .

Pyridoxamine Phosphate

  • Function: Acts as a transamination catalyst, transferring amino groups in reversible reactions. Unlike PLP, pyridoxamine phosphate is less effective in receptor dissociation and shows higher inhibition of advanced glycation end products (AGEs) at ≥3 mM concentrations .
  • Structural Differences : Lacks the aldehyde group, reducing its ability to form Schiff bases with substrates .

Calcium Pyrophosphate

  • This suggests the PLP component may mitigate calcium-driven inflammation .
  • Solubility : Calcium pyrophosphate has lower solubility, limiting its use in aqueous assays compared to the trihydrate form .

Metal-Bound PLP Complexes

  • Copper-PLP Interactions: Nonenzymatic transamination requires Cu(II) ions to stabilize the Schiff base intermediate, a mechanism absent in calcium-bound PLP systems .
  • Enzyme Stabilization : Calcium in pyridoxal calcium phosphate trihydrate enhances enzyme stability under physiological conditions, as seen in dehydrochlorination reactions .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Solubility (Aqueous) Key Enzymatic Role Metal Ion Inhibition Efficacy (AGEs/Receptors)
This compound High Dehydrochlorination , Receptor modulation Ca²⁺ Moderate
PLP Moderate Transamination , Decarboxylation None High
Pyridoxamine Phosphate Moderate Transamination None Higher than PLP (≥3 mM)
Calcium Pyrophosphate Low Inflammatory mediator Ca²⁺ Low

Table 2: Spectral and Structural Properties

Compound Absorption Spectrum (λ max) Schiff Base Formation Hydration Stability
This compound Similar to PLP Enhanced by Ca²⁺ High (trihydrate)
PLP 330–420 nm Rigid in enzymes Moderate
Pyridoxamine Phosphate N/A No aldehyde group Low

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